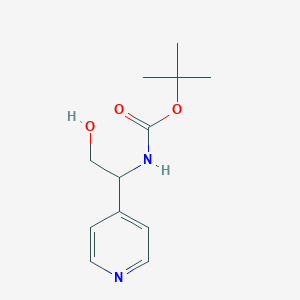

![molecular formula C77H74BF24IrNO2P- B11928479 [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound. It is known for its application in catalysis, particularly in enantioselective hydrogenation reactions. The compound’s structure includes an iridium center coordinated with various ligands, making it highly effective in facilitating specific chemical transformations.

Preparation Methods

The synthesis of this compound involves several steps:

Formation of the oxazoline ligand: This step involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazoline ring.

Phosphine ligand attachment: The oxazoline ligand is then reacted with a phosphine compound to form the phosphine-oxazoline ligand.

Coordination with iridium: The phosphine-oxazoline ligand is coordinated to an iridium center, typically using a precursor such as iridium chloride.

Formation of the final complex: The iridium complex is then reacted with tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide to form the final compound

Chemical Reactions Analysis

This compound is primarily involved in catalytic reactions, including:

Enantioselective hydrogenation: It catalyzes the hydrogenation of alkenes to produce chiral products with high enantiomeric excess.

Oxidation and reduction reactions: The iridium center can undergo oxidation and reduction, facilitating various redox reactions.

Substitution reactions: The ligands attached to the iridium center can be substituted under specific conditions, allowing for the modification of the compound’s properties

Scientific Research Applications

The compound has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the production of chiral molecules.

Biology: The compound’s ability to catalyze specific reactions makes it useful in the synthesis of biologically active compounds.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The compound exerts its effects through the coordination of the iridium center with various substrates. The iridium center facilitates the activation of hydrogen and other small molecules, enabling their addition to unsaturated substrates. The phosphine-oxazoline ligand provides a chiral environment, ensuring the enantioselectivity of the reactions .

Comparison with Similar Compounds

Similar compounds include other iridium-based catalysts with different ligands:

[1,5-Cyclooctadiene][(4S)-2-[(5S)-6-(diphenylphosphino)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-(phenylmethyl)oxazole-κN3]-iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but different ligand configurations.

[1,5-Cyclooctadiene][(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-4-oxazolyl]methyl-dicyclohexylphosphinite-iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound differs in the stereochemistry of the ligands

These compounds share similar catalytic properties but differ in their enantioselectivity and reaction conditions.

Properties

Molecular Formula |

C77H74BF24IrNO2P- |

|---|---|

Molecular Weight |

1735.4 g/mol |

IUPAC Name |

cyclooctane;dicyclohexyl-[2-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |

InChI |

InChI=1S/C37H46NO2P.C32H12BF24.C8H16.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-8H2;/q;-1;;/t29-,35-;;;/m0.../s1 |

InChI Key |

OOYCUBWDUXGARK-FWAHSXEBSA-N |

Isomeric SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CCCCCCC1.[Ir] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

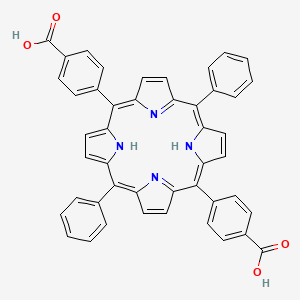

![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)

![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)

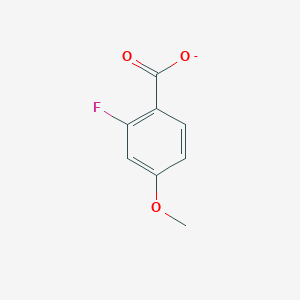

![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)

![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)

-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)

![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)

![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)

![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)

![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)